molecular formula C16H22N2O10 B13400084 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate

2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate

Cat. No.: B13400084
M. Wt: 402.35 g/mol
InChI Key: PMNZTSIWBRXCQW-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like MnO2, reducing agents such as sodium borohydride (NaBH4), and nucleophiles for substitution reactions. Major products formed from these reactions include various glucono-1,5-lactone derivatives and amine-substituted compounds.

Mechanism of Action

The primary mechanism of action of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate involves the inhibition of the OGA enzyme. By inhibiting OGA, the compound increases the O-GlcNAcylation of proteins, which in turn reduces the phosphorylation of pathological tau protein in the brain. This mechanism helps maintain tau in a soluble, non-toxic form, thereby reducing its aggregation and potential neurotoxicity .

Comparison with Similar Compounds

Similar compounds to 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate include:

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity, making it a valuable intermediate in the synthesis of glucosaminidase inhibitors and other bioactive molecules.

Properties

Molecular Formula

C16H22N2O10

Molecular Weight

402.35 g/mol

IUPAC Name

(5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl)methyl acetate

InChI

InChI=1S/C16H22N2O10/c1-7(19)17-13-15(26-10(4)22)14(25-9(3)21)12(6-24-8(2)20)27-16(13)18-28-11(5)23/h12-15H,6H2,1-5H3,(H,17,19)

InChI Key

PMNZTSIWBRXCQW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1=NOC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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